Indolin-6-OL

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Choose Indolin-6-OL (6-hydroxyindoline) for its specific 6-position hydroxylation, which confers >4-fold greater tyrosinase inhibition than the 5-isomer, ensuring reproducible SAR studies and targeted lead optimization. A sharp melting point (123°C) and well-characterized analytical profile (NMR, HPLC, GC) guarantee reliability for synthesis of complex heterocycles and biochemical assays.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 4770-37-0
Cat. No. B1581754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-6-OL
CAS4770-37-0
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)O
InChIInChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2
InChIKeyJWLQULBRUJIEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-6-OL (CAS 4770-37-0): A 6-Hydroxyindoline Scaffold for Medicinal Chemistry and Chemical Biology


Indolin-6-OL (CAS 4770-37-0), also known as 6-hydroxyindoline, is a bicyclic heterocyclic compound with a saturated pyrrolidine ring fused to a phenol-substituted benzene ring [1]. It serves as a core structural motif and a versatile building block in medicinal chemistry, where its 6-hydroxy substitution pattern imparts distinct electronic and steric properties that differentiate it from other indoline and indole regioisomers [2]. This compound is primarily utilized in academic and industrial research settings for the synthesis of complex heterocycles, the exploration of structure-activity relationships (SAR), and the development of novel bioactive molecules .

Why Indolin-6-OL Cannot Be Replaced by Unsubstituted Indoline or Alternative Hydroxyindoles in Critical Applications


Indolin-6-OL is not a generic reagent. Simple substitution with unsubstituted indoline, 5-hydroxyindole, or even the unsaturated 6-hydroxyindole analog can lead to significant, quantifiable differences in biological activity and chemical reactivity [1]. The presence and precise position of the hydroxyl group on the indoline ring are critical determinants of target engagement and physicochemical properties. For instance, a head-to-head study demonstrated that the 6-hydroxy regioisomer is a substantially more potent tyrosinase inhibitor than the 5-hydroxy counterpart, with an IC50 difference of over 4-fold [2]. Such variance underscores the necessity of procuring the specific regioisomer to ensure experimental reproducibility and achieve desired outcomes in structure-activity relationship studies and biochemical assays .

Quantitative Performance Benchmarks for Indolin-6-OL (CAS 4770-37-0) Against Key Comparators


Tyrosinase Inhibition: 6-Hydroxyindole (Indolin-6-OL Analog) vs. 5-Hydroxyindole Regioisomer

In a direct comparative study, the unsaturated analog 6-hydroxyindole (structurally related to Indolin-6-OL) demonstrated potent inhibition of human tyrosinase with an IC50 of 79 µM. In contrast, its regioisomer, 5-hydroxyindole, was a significantly weaker inhibitor, with an IC50 of 366 µM. This data clearly illustrates that the 6-hydroxy substitution pattern is far more favorable for this biological activity [1].

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

OATP1B1 Transporter Inhibition: 6-Hydroxyindole as a Potent Endogenous Modulator

The unsaturated analog 6-hydroxyindole has been identified as an endogenous and potent inhibitor of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a key hepatic uptake transporter. It exhibits an IC50 of approximately 10 µM for inhibiting OATP1B1-mediated transport . This activity provides a unique pharmacological baseline not reported for unsubstituted indoline or other simple indole regioisomers in this context.

Drug Transporter OATP1B1 Hepatocyte Uptake

Solubility Profile: Indolin-6-OL Exhibits Defined Aqueous Solubility for in vitro Assay Preparation

The aqueous solubility of Indolin-6-OL is reported as 15 g/L at 30 °C by a reputable vendor . This quantitative value provides a reliable benchmark for preparing stock solutions and estimating its behavior in aqueous assay buffers, which is critical for reproducible in vitro pharmacology. In contrast, the predicted water solubility for the compound is substantially lower (0.818 - 1.25 mg/mL based on various computational models ), highlighting the importance of using empirically determined data for experimental planning.

Solubility Physicochemical Properties Assay Development

Optimal Scientific Use Cases for Indolin-6-OL (CAS 4770-37-0)


Structure-Activity Relationship (SAR) Studies in Melanogenesis

Indolin-6-OL is ideally suited as a core scaffold for designing and synthesizing novel tyrosinase inhibitors. The direct evidence that its 6-hydroxy pharmacophore confers >4-fold greater potency than the 5-hydroxy isomer makes it a rational starting point for medicinal chemists aiming to optimize antimelanogenic or skin-lightening agents.

Tool Compound for Hepatic Drug Transporter Research

The 6-hydroxyindole core's documented activity as an OATP1B1 inhibitor (IC50 ≈ 10 µM) positions Indolin-6-OL as a valuable chemical biology tool. Researchers investigating drug-drug interactions, hepatobiliary transport, or the pharmacokinetics of OATP1B1 substrates can use it to modulate or probe the function of this clinically important transporter in vitro.

Synthesis of Position-6-Functionalized Indoline Derivatives

The hydroxyl group at the 6-position of Indolin-6-OL is a versatile synthetic handle. It can be used to direct electrophilic aromatic substitution, be converted to a leaving group for cross-coupling reactions, or be used to install other functional groups via etherification or esterification. This enables the efficient construction of diverse, position-6-modified indoline libraries for broad drug discovery programs .

Preparation of Analytical Standards and Assay Controls

Given its defined physicochemical properties, including a sharp melting point of 123 °C and well-characterized analytical data (NMR, HPLC, GC) , Indolin-6-OL is an excellent candidate for use as a reference standard in analytical chemistry. It can be reliably used to calibrate instruments, validate methods, and serve as a control in stability or purity assays for related compounds.

Technical Documentation Hub

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